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Technical Guide to the Chrysogine Pigment
Introduction
Chrysogine is a yellow pigment classified as a quinazolinone alkaloid. It is a well-known

secondary metabolite produced by the filamentous fungus Penicillium chrysogenum, the same

species famous for its production of penicillin.[1][2][3][4] First isolated and characterized in

1973 by Hikino et al., chrysogine is one of the most abundant metabolites found in the culture

broth of P. chrysogenum, alongside β-lactams.[1][2][3] While its biological function is not fully

elucidated, it is believed to play a role in protecting the fungus from environmental stressors

like ultraviolet (UV) radiation.[1][2] This technical guide provides a comprehensive overview of

the known physical and chemical properties, biosynthetic pathway, and relevant experimental

protocols for the study of chrysogine.

Chemical and Physical Properties
Chrysogine is a small molecule with the IUPAC name 2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-

one.[5] While extensive experimental data on its physical properties are not widely published,

its fundamental chemical characteristics have been established through computational analysis

and mass spectrometry.

Quantitative Data Summary
The following table summarizes the key chemical and physical properties of chrysogine based

on available data.
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Property Value Source

Molecular Formula C₁₀H₁₀N₂O₂ PubChem[5]

Molecular Weight 190.20 g/mol PubChem[5]

Exact Mass 190.074227566 Da PubChem[5]

IUPAC Name
2-[(1S)-1-hydroxyethyl]-3H-

quinazolin-4-one
PubChem[5]

Computed XLogP3-AA 0.4 PubChem[5]

Hydrogen Bond Donors 2 PubChem[5]

Hydrogen Bond Acceptors 3 PubChem[5]

Mass Spec (LC-MS)
Precursor m/z: 191.0814

([M+H]⁺)
PubChem[5]

Mass Spec (Other MS)
Precursor m/z: 189.0669511

([M-H]⁻)
PubChem[5]

Note: Specific experimental data for properties such as melting point, boiling point, and

quantitative solubility in various solvents are not readily available in the reviewed scientific

literature. Similarly, detailed UV/Vis absorption maxima (λmax) and comprehensive ¹H and ¹³C

NMR spectral data assignments have not been detailed in the accessible literature.

Biosynthesis Pathway of Chrysogine
The biosynthesis of chrysogine in P. chrysogenum is a complex, highly branched pathway

originating from the condensation of two primary metabolites: anthranilic acid and alanine.[1][3]

[4] The process is orchestrated by a dedicated biosynthetic gene cluster (BGC) containing

several key enzymes. The central enzyme is a dimodular nonribosomal peptide synthetase

(NRPS) known as ChyA.[1][2][4]

The pathway proceeds as follows:

NRPS-mediated Condensation: The NRPS enzyme, ChyA, activates and condenses

anthranilic acid and L-alanine to form the initial intermediate, 2-(2-
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aminopropanamido)benzoic acid.[1][3][4]

Branching and Modification: Following the initial condensation, the pathway is highly

branched, leading to the formation of at least 13 chrysogine-related compounds.[1][3][4]

Key Enzymatic Steps: The gene cluster includes genes for other crucial enzymes that modify

the intermediates:

ChyE (Malonyltransferase): Involved in the addition of malonyl groups.

ChyD (Amidase) & ChyC: Participate in amidation reactions.

ChyH & ChyM: Catalyze oxidation reactions.[2][4]

Final Ring Closure: Chrysogine itself is believed to be formed through a spontaneous ring

closure of an oxidized precursor.[6]

This intricate pathway highlights the complex metabolic engineering potential within P.

chrysogenum.
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Chrysogine biosynthetic pathway in P. chrysogenum.

Biological Role and Activity
As a pigment, chrysogine likely serves to protect P. chrysogenum from damage caused by UV

radiation, a common function for secondary metabolites in fungi.[1][2] Despite the potent
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bioactivities of many fungal pigments, studies have shown that chrysogine lacks significant

antimicrobial or anticancer activity.[1] However, a related compound produced by P.

chrysogenum, N-pyruvoylanthranilamide, has been reported to possess antiauxin activity.[1][2]

At present, there is no evidence to suggest chrysogine is involved in specific cell signaling

pathways in mammalian systems, making it a low-priority candidate for novel drug development

in its native form.

Experimental Protocols
The isolation and characterization of chrysogine rely on standard natural product chemistry

workflows. The following sections detail a composite methodology based on literature reports.

[2][4]

Isolation and Purification of Chrysogine
This protocol outlines the steps from fungal culture to the purification of chrysogine using

preparative High-Performance Liquid Chromatography (HPLC).

Step 1: Fungal Fermentation

Inoculum Preparation: Prepare a spore suspension (~5 x 10⁴ spores/mL) of Penicillium

chrysogenum from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).

Seed Culture: Inoculate a seed medium (e.g., Yeast Nitrogen Base with glucose) and

incubate at 25°C with shaking (180-200 rpm) for 24-48 hours.

Production Culture: Transfer the seed culture to a larger volume of a secondary metabolite

production medium (e.g., Potato Dextrose Broth or a defined SMP medium). Incubate for 48-

96 hours at 25-27°C with agitation. Chrysogine production is typically highest during the

stationary phase of growth.[2]

Step 2: Extraction

Harvesting: Separate the fungal biomass from the culture broth by filtration through

cheesecloth or a suitable filter paper (e.g., GF/C).
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Clarification: Centrifuge the culture filtrate at high speed (e.g., 10,000 x g for 15 minutes) to

remove any remaining cells and debris.

Liquid-Liquid Extraction (Optional): If required, perform a liquid-liquid extraction of the

clarified supernatant with an organic solvent such as ethyl acetate. Combine the organic

phases and evaporate to dryness under reduced pressure.

Direct Injection: For many HPLC applications, the clarified culture supernatant can be

directly filtered through a 0.2 or 0.45 µm syringe filter prior to analysis.

Step 3: Preparative HPLC Purification

System Preparation: Use a preparative HPLC system equipped with a C18 column and a

photodiode array (PDA) or UV/Vis detector.

Mobile Phase: Prepare a mobile phase consisting of Buffer A (e.g., water with 0.1%

trifluoroacetic acid or formic acid) and Buffer B (e.g., acetonitrile or methanol with 0.1% acid).

Filter and degas both buffers.

Sample Preparation: Re-dissolve the dried extract or use the filtered supernatant. Ensure the

sample is fully dissolved and free of particulates.

Chromatography:

Equilibrate the column with a starting mixture of Buffer A and B (e.g., 95:5).

Inject the sample onto the column.

Elute the compounds using a linear gradient, increasing the concentration of Buffer B over

time (e.g., 5% to 95% Buffer B over 40 minutes).

Monitor the elution profile at a suitable wavelength (e.g., 254 nm, 280 nm, or a specific

maximum if known).

Fraction Collection: Collect fractions corresponding to the peaks observed in the

chromatogram. The yellow color of chrysogine can aid in identifying the correct fractions.
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Purity Analysis & Final Steps: Analyze the collected fractions for purity using analytical

HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation

to obtain pure chrysogine.

Structural Characterization
Mass Spectrometry (MS): Confirm the molecular weight and formula of the purified

compound using high-resolution mass spectrometry (HRMS), typically via ESI-QTOF or

Orbitrap analysis.

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by performing ¹H

NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments. The sample should

be dissolved in a suitable deuterated solvent (e.g., MeOD, DMSO-d₆).
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Isolation & Characterization Workflow for Chrysogine

1. Fungal Culture
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General workflow for chrysogine isolation and analysis.
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Conclusion
Chrysogine is a significant, yet under-characterized, metabolite of Penicillium chrysogenum.

While its physical properties require more detailed experimental investigation, its complex

biosynthetic pathway has been largely elucidated, offering a fascinating case study in fungal

metabolic engineering. The protocols outlined in this guide provide a solid foundation for

researchers aiming to isolate and study this yellow pigment and its related compounds,

potentially unlocking further insights into the metabolic landscape of one of biotechnology's

most important microorganisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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